molecular formula C21H17N5O2 B2374435 N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-55-6

N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2374435
CAS No.: 2097868-55-6
M. Wt: 371.4
InChI Key: IUVVDAIWAKNDSX-UHFFFAOYSA-N
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Description

N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzoxazole moiety using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions . The azetidine ring can be introduced through cyclization reactions involving suitable precursors and catalysts . Finally, the pyrimidine group is incorporated through nucleophilic substitution reactions with appropriate pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can yield benzoxazole oxides, while reduction of the azetidine ring can produce azetidine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-21(26-11-16(12-26)24-19-8-9-22-13-23-19)15-6-7-18-17(10-15)20(28-25-18)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVVDAIWAKNDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)NC5=NC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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